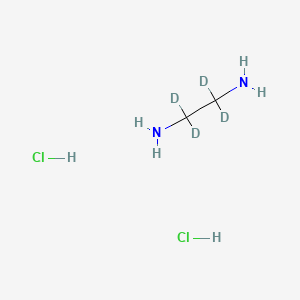
乙二胺-d4 二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylene-d4-diamine dihydrochloride is a deuterated derivative of ethylenediamine, a compound widely used in various chemical applications. The deuterium atoms replace the hydrogen atoms in the ethylene backbone, making it useful in specific scientific research applications, particularly in studies involving isotopic labeling. The molecular formula of Ethylene-d4-diamine dihydrochloride is H2NCD2CD2NH2 · 2HCl, and it has a molecular weight of 137.04 g/mol .
科学研究应用
Ethylene-d4-diamine dihydrochloride is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
作用机制
Target of Action
Ethylene-d4-diamine dihydrochloride is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations such as creams . Notably, ethylene-d4-diamine dihydrochloride is a contact sensitizer capable of producing local and generalized reactions .
Pharmacokinetics
After oral administration, its bioavailability is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylene-d4-diamine dihydrochloride has a short half-life of 0.55 hours .
Result of Action
As a contact sensitizer, it is capable of producing local and generalized reactions . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
生化分析
Biochemical Properties
Ethylene-d4-diamine dihydrochloride is a known chelating agent . It interacts with various enzymes and proteins, forming complexes that play crucial roles in biochemical reactions . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the reactions occur .
Cellular Effects
The effects of Ethylene-d4-diamine dihydrochloride on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects can vary depending on the cell type and the concentration of Ethylene-d4-diamine dihydrochloride present .
Molecular Mechanism
At the molecular level, Ethylene-d4-diamine dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the biological context and the specific biomolecules that Ethylene-d4-diamine dihydrochloride interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylene-d4-diamine dihydrochloride can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ethylene-d4-diamine dihydrochloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ethylene-d4-diamine dihydrochloride is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Ethylene-d4-diamine dihydrochloride is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Ethylene-d4-diamine dihydrochloride and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Ethylene-d4-diamine dihydrochloride can be synthesized by reacting deuterated ethylene (Ethylene-d4) with ammonia in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydrogen atoms with deuterium atoms. The reaction can be represented as follows:
C2D4+2NH3+2HCl→H2NCD2CD2NH2⋅2HCl
Industrial Production Methods
In industrial settings, the production of Ethylene-d4-diamine dihydrochloride involves large-scale reactors where deuterated ethylene and ammonia are combined under high pressure and temperature. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product with high isotopic purity .
化学反应分析
Types of Reactions
Ethylene-d4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form ethylene-d4-diamine.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like sodium chloride (NaCl) and other electrophiles are used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethylene-d4-diamine.
Substitution: Various substituted ethylene-d4-diamine derivatives.
相似化合物的比较
Ethylene-d4-diamine dihydrochloride is compared with other similar compounds such as:
Ethylenediamine: The non-deuterated form, widely used in chemical synthesis.
Ethylenediamine-15N2 dihydrochloride: Another isotopically labeled derivative used in nitrogen-15 labeling studies.
Ethylenediaminetetraacetic-d12 acid: A deuterated form of ethylenediaminetetraacetic acid used in chelation studies.
Uniqueness
Ethylene-d4-diamine dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed isotopic studies. Its applications in various fields make it a valuable compound for scientific research .
属性
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBFEVZJLBKEH-RIZDZYNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34334-71-9 |
Source


|
| Record name | Ethylene-d4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
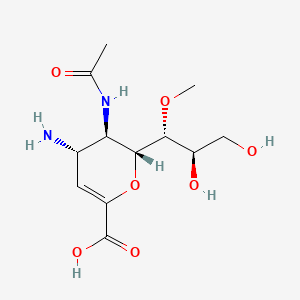
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![Methyl (3aR,4R,7aR)-4-[(1S)-Hydroxy((4R)-2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B566084.png)
![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B566085.png)
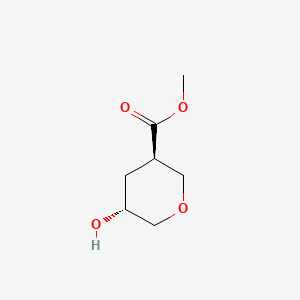
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
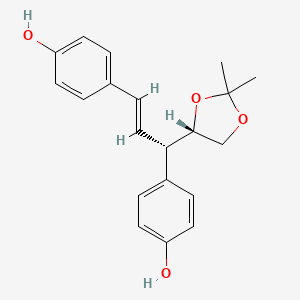
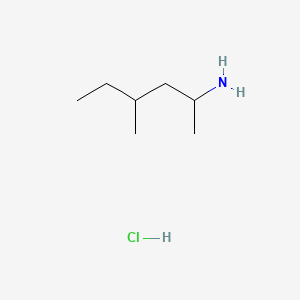
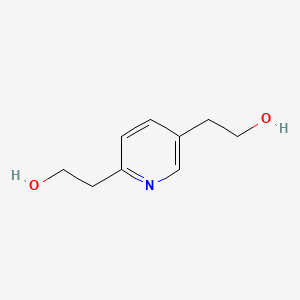
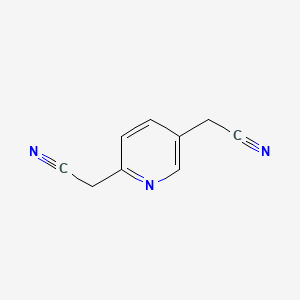

![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)
